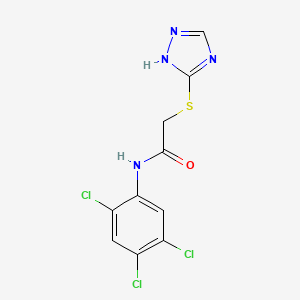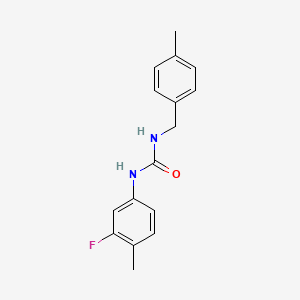![molecular formula C22H24N2O4S2 B4690404 2,4,6-trimethyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4690404.png)
2,4,6-trimethyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
説明
2,4,6-trimethyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as TMB-PS or TMB-5, and it has been extensively studied for its potential applications in scientific research. TMB-PS is a highly potent inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells.
科学的研究の応用
TMB-PS has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to be a highly potent inhibitor of CA IX, a protein that is overexpressed in many types of cancer cells. By inhibiting CA IX, TMB-PS can effectively block the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. TMB-PS has also been studied for its potential applications in imaging and diagnosis of cancer, as it can selectively bind to CA IX in tumor cells.
作用機序
The mechanism of action of TMB-PS involves its binding to the active site of CA IX, inhibiting its enzymatic activity. CA IX plays a crucial role in regulating the pH balance in cancer cells, and its inhibition by TMB-PS can disrupt this balance, leading to cell death. TMB-PS has also been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
TMB-PS has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. It can induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. TMB-PS has also been shown to reduce the expression of hypoxia-inducible factor-1α (HIF-1α), a protein that is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival.
実験室実験の利点と制限
TMB-PS has several advantages for lab experiments, including its high potency and selectivity for CA IX, making it a valuable tool for studying the role of this protein in cancer cells. However, TMB-PS also has some limitations, such as its potential toxicity and the need for careful handling and storage. It is important to use appropriate safety measures when working with TMB-PS to minimize the risk of exposure and ensure accurate results.
将来の方向性
There are several future directions for research on TMB-PS, including its potential applications in cancer therapy and diagnosis. Further studies are needed to optimize the synthesis method of TMB-PS and improve its pharmacokinetic and pharmacodynamic properties. In addition, TMB-PS could be used in combination with other anticancer agents to enhance its efficacy and reduce potential toxicity. Further research is also needed to explore the role of CA IX in other diseases and conditions, such as hypoxia and ischemia. Overall, TMB-PS has great potential for scientific research and could lead to new discoveries in the field of cancer biology and therapy.
特性
IUPAC Name |
2,4,6-trimethyl-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-5-7-19(8-6-15)23-29(25,26)21-11-9-20(10-12-21)24-30(27,28)22-17(3)13-16(2)14-18(22)4/h5-14,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBCUXBPKPWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4690322.png)

![4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4690355.png)

![(3aR,7aS)-2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4690364.png)
![N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4690368.png)
![ethyl 2-[({2-[(4-bromophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4690374.png)

![2-(4-bromophenyl)-N-{4-[(butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4690390.png)

![4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4690393.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4690401.png)
![(2-{[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4690410.png)
![3-(3-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4690418.png)